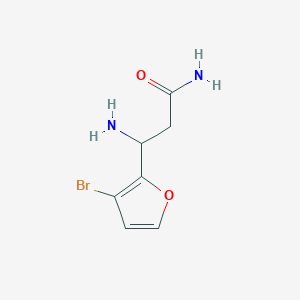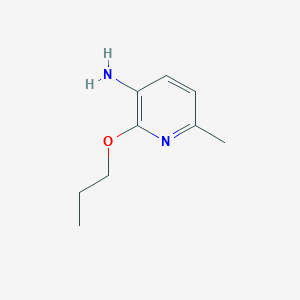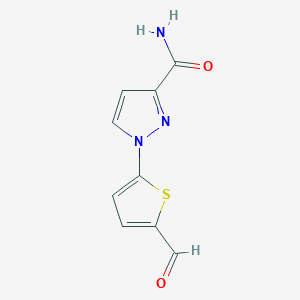
1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both thiophene and pyrazole rings Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide typically involves the formation of the thiophene ring followed by the pyrazole ring. One common method is the Chan–Lam coupling reaction, which involves the reaction of 1,4-dihydroquinazoline with (5-formylthiophen-2-yl)boronic acid under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Chan–Lam coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 1-(5-Carboxythiophen-2-YL)-1H-pyrazole-3-carboxamide.
Reduction: 1-(5-Hydroxymethylthiophen-2-YL)-1H-pyrazole-3-carboxamide.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The exact mechanism of action for 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The thiophene and pyrazole rings may facilitate binding to specific enzymes or receptors, leading to biological activity.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole share the pyrazole ring structure.
Uniqueness: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is unique due to the combination of both thiophene and pyrazole rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and potential biological activities that are not observed in simpler thiophene or pyrazole derivatives.
Properties
Molecular Formula |
C9H7N3O2S |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
1-(5-formylthiophen-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H7N3O2S/c10-9(14)7-3-4-12(11-7)8-2-1-6(5-13)15-8/h1-5H,(H2,10,14) |
InChI Key |
YVODIVBBJNSMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)N)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


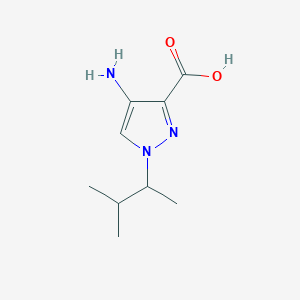
![7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B13309180.png)
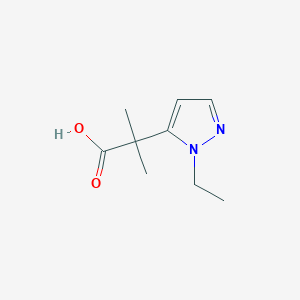
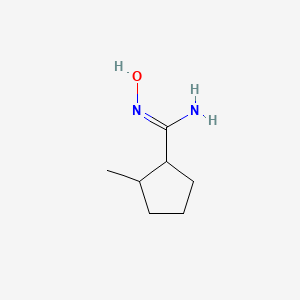
![2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13309199.png)
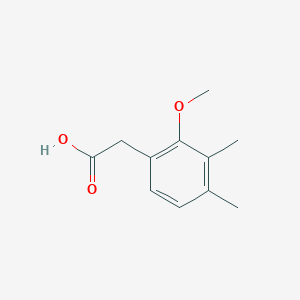
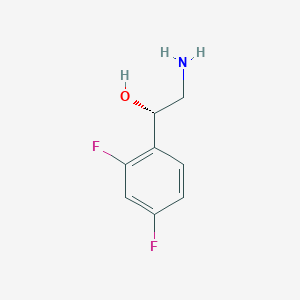
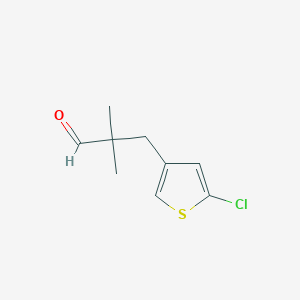
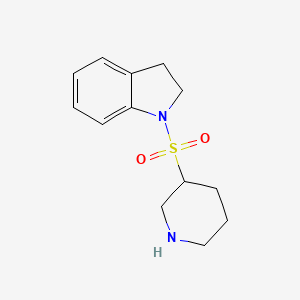
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13309225.png)

